molecular formula C7H13NO2S B8767057 (R)-2,2-dimethylthiomorpholine-3-carboxylic acid

(R)-2,2-dimethylthiomorpholine-3-carboxylic acid

Cat. No. B8767057
M. Wt: 175.25 g/mol
InChI Key: PPNGSCRYZMXTEK-UHFFFAOYSA-N
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Patent
US06225311B1

Procedure details

The methyl ester of methyl (3 S}[4 {[({7-[(tert-butoxycarbonyl)amino]-2-heptynyl}oxy)phenyl]sulfonyl}-2,2-dimethyl-3-thiomorpholine carboxylate was converted into the analogous carboxylic acid using lithium iodide according to the procedure of Example 250 to provide (3 S)-4-{[4-{7-[(tert-butoxycarbonyl)amino]-2-heptynyl)oxy)phenyl]sulfonyl}-2,2- dimethyl-3-thiomorpholine carboxylic acid as a white solid Electrospray Mass Spec: 541.2(M+H)+
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
{[({7-[(tert-butoxycarbonyl)amino]-2-heptynyl}oxy)phenyl]sulfonyl}-2,2-dimethyl-3-thiomorpholine carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(NCCCCC#CCOC1C=CC=CC=1S([N:26]1[CH2:31][CH2:30][S:29][C:28]([CH3:33])([CH3:32])[CH:27]1[C:34]([O-:36])=[O:35])(=O)=O)=O)(C)(C)C.[I-].[Li+]>>[CH3:32][C:28]1([CH3:33])[S:29][CH2:30][CH2:31][NH:26][CH:27]1[C:34]([OH:36])=[O:35] |f:1.2|

Inputs

Step One
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
{[({7-[(tert-butoxycarbonyl)amino]-2-heptynyl}oxy)phenyl]sulfonyl}-2,2-dimethyl-3-thiomorpholine carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCCCC#CCOC1=C(C=CC=C1)S(=O)(=O)N1C(C(SCC1)(C)C)C(=O)[O-]
Step Three
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(C(NCCS1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06225311B1

Procedure details

The methyl ester of methyl (3 S}[4 {[({7-[(tert-butoxycarbonyl)amino]-2-heptynyl}oxy)phenyl]sulfonyl}-2,2-dimethyl-3-thiomorpholine carboxylate was converted into the analogous carboxylic acid using lithium iodide according to the procedure of Example 250 to provide (3 S)-4-{[4-{7-[(tert-butoxycarbonyl)amino]-2-heptynyl)oxy)phenyl]sulfonyl}-2,2- dimethyl-3-thiomorpholine carboxylic acid as a white solid Electrospray Mass Spec: 541.2(M+H)+
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
{[({7-[(tert-butoxycarbonyl)amino]-2-heptynyl}oxy)phenyl]sulfonyl}-2,2-dimethyl-3-thiomorpholine carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(NCCCCC#CCOC1C=CC=CC=1S([N:26]1[CH2:31][CH2:30][S:29][C:28]([CH3:33])([CH3:32])[CH:27]1[C:34]([O-:36])=[O:35])(=O)=O)=O)(C)(C)C.[I-].[Li+]>>[CH3:32][C:28]1([CH3:33])[S:29][CH2:30][CH2:31][NH:26][CH:27]1[C:34]([OH:36])=[O:35] |f:1.2|

Inputs

Step One
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
{[({7-[(tert-butoxycarbonyl)amino]-2-heptynyl}oxy)phenyl]sulfonyl}-2,2-dimethyl-3-thiomorpholine carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCCCC#CCOC1=C(C=CC=C1)S(=O)(=O)N1C(C(SCC1)(C)C)C(=O)[O-]
Step Three
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(C(NCCS1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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